![molecular formula C13H18N2O B1468401 1-(2,5-Dimethylbenzoyl)pyrrolidin-3-amine CAS No. 1248808-84-5](/img/structure/B1468401.png)
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-amine
Overview
Description
“1-(2,5-Dimethylbenzoyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C13H18N2O . It is available for research use.
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethylbenzoyl)pyrrolidin-3-amine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular weight of this compound is 218.29 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,5-Dimethylbenzoyl)pyrrolidin-3-amine” are not available, it’s worth noting that pyrrolidine derivatives have been studied for their biological activities .Scientific Research Applications
Antimicrobial Activity
Pyrrolones and pyrrolidinones have been found to exhibit antimicrobial activity . This means they could potentially be used in the development of new antibiotics or other antimicrobial drugs.
Anticancer Activity
These compounds have also shown anticancer activity . They could be used in the development of new cancer treatments, particularly if they can be designed to target specific types of cancer cells.
Anti-inflammatory Activity
Pyrrolones and pyrrolidinones have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antidepressant Activity
Some pyrrolones and pyrrolidinones have been found to have antidepressant effects . They could potentially be used in the development of new treatments for depression and other mood disorders.
Anticonvulsant Activity
These compounds have shown anticonvulsant activity . This suggests they could be used in the treatment of epilepsy and other conditions characterized by seizures.
Anti-HCV Activity
Pyrrolones and pyrrolidinones have demonstrated activity against the hepatitis C virus (HCV) . This could make them valuable in the development of new antiviral drugs.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,5-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-3-4-10(2)12(7-9)13(16)15-6-5-11(14)8-15/h3-4,7,11H,5-6,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNHNOCMQHYTNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylbenzoyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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